![molecular formula C8H10O3 B038464 (3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one CAS No. 115509-13-2](/img/structure/B38464.png)
(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multifaceted chemical reactions that yield high-purity products under mild conditions. For example, Katritzky et al. (2005) outlined the facile syntheses of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and the corresponding 6-substituted 4-hydroxy-2-pyrones through the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with 1-acylbenzotriazoles in the presence of LDA, followed by thermal cyclization (Katritzky et al., 2005).
Molecular Structure Analysis
Investigating the molecular structure through experimental and theoretical methods, such as NMR, FT-Raman, FT-IR, UV–Visible spectroscopies, and DFT calculations, provides comprehensive insights into the geometry, vibrational frequencies, and electronic properties of molecules. Fatima et al. (2021) conducted an extensive analysis of a structurally related compound, highlighting the importance of theoretical and experimental synergy for understanding molecular structures (Fatima et al., 2021).
Chemical Reactions and Properties
The reactivity and chemical properties of these compounds are influenced by their functional groups and molecular architecture. Wijtmans et al. (2004) reported on novel antioxidants derived from 6-substituted-2,4-dimethyl-3-pyridinols, showcasing the compounds' potential in radical-initiated processes (Wijtmans et al., 2004).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and stability, play a crucial role in determining the practical applications of a compound. Anžlovar et al. (2023) explored the dynamic properties of di(cyclopentadienecarboxylic acid) dimethyl esters, which share similarities with the compound of interest, providing insights into the physicochemical behavior of cyclic compounds (Anžlovar et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for undergoing specific reactions, are vital for understanding the utility of a compound. Martins et al. (1998) provided detailed insights into the structural and chemical properties of heterocycles, which can be applied to our compound of interest for predicting its behavior in chemical syntheses (Martins et al., 1998).
Scientific Research Applications
It serves as a chiral building block in the synthesis of complex molecular structures that are useful in organic synthesis and pharmacological studies. Particularly, cyclopentenone building blocks conjugated with tetrahydro- and 2-oxotetrahydrofurans have been synthesized for such purposes (Al’mukhametov et al., 2018).
Chiral bicyclo[3.3.0]octa-2,5-dienes, related to the compound , serve as steering ligands in rhodium-catalyzed 1,4-addition of arylboronic acids to enones with high enantioselectivities, which is significant in medicinal chemistry and synthesis (Helbig et al., 2007).
The compound and its analogs like 1,3-dioxanes have been studied for their conformational attributes using computer simulations, given their valuable pharmacological properties and applications in fine organic synthesis (Kuznetsov et al., 2009).
It's used in the synthesis of key intermediates for producing carbocyclic nucleosides, which are of interest in pharmaceutical research and development (Bannister et al., 1997).
The compound's structure and derivations have been extensively studied using methods like X-ray structure analysis for better understanding and further application in synthetic chemistry (Suleimenov et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319 , which indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. The precautionary statements are P261-P302+P352-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, and rinsing cautiously with water for several minutes if it gets in the eyes.
properties
IUPAC Name |
(3aR,6aR)-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-4,6-7H,1-2H3/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXUDHGKUWPPGB-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC(=O)C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2C=CC(=O)[C@@H]2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451182 | |
| Record name | (3aR,6aR)-2,2-Dimethyl-3a,6a-dihydro-2H,4H-cyclopenta[d][1,3]dioxol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one | |
CAS RN |
115509-13-2 | |
| Record name | (3aR,6aR)-2,2-Dimethyl-3a,6a-dihydro-2H,4H-cyclopenta[d][1,3]dioxol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aR,6aR)-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

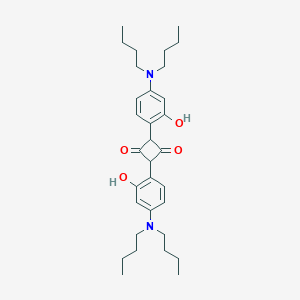
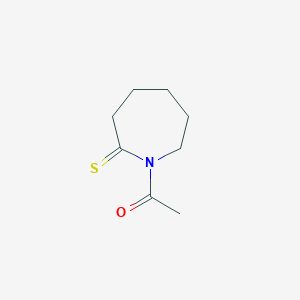

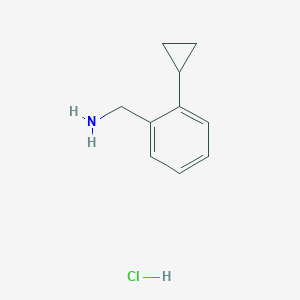
![Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B38395.png)

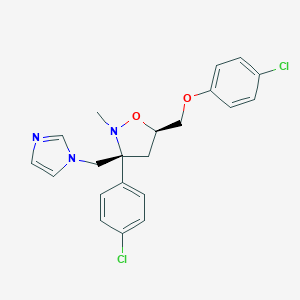
![1-[Bis[[2-chloro-5-[[1-(dodecyloxycarbonyl)ethoxy]carbonyl]phenyl]carbamoyl]methyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B38398.png)
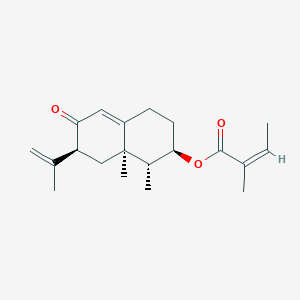
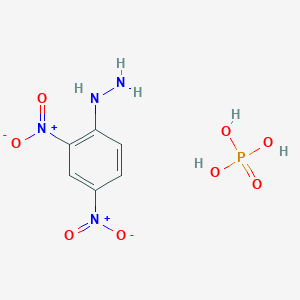
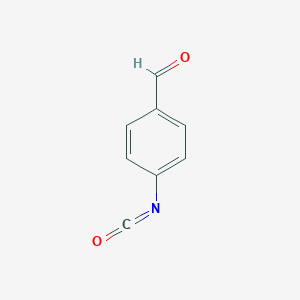
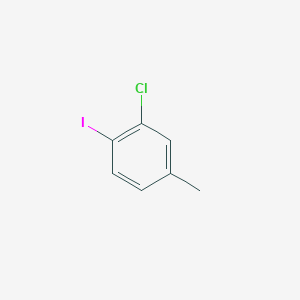
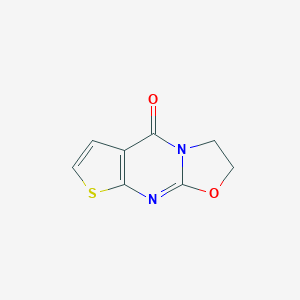
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)